N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)ADAMANTAN-2-AMINE
Beschreibung
N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)ADAMANTAN-2-AMINE is a synthetic organic compound that features both an adamantyl group and a benzodioxole moiety
Eigenschaften
Molekularformel |
C18H23NO2 |
|---|---|
Molekulargewicht |
285.4g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-ylmethyl)adamantan-2-amine |
InChI |
InChI=1S/C18H23NO2/c1-2-16-17(21-10-20-16)8-11(1)9-19-18-14-4-12-3-13(6-14)7-15(18)5-12/h1-2,8,12-15,18-19H,3-7,9-10H2 |
InChI-Schlüssel |
YRKZXAZWVZCNQZ-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)C3NCC4=CC5=C(C=C4)OCO5 |
Kanonische SMILES |
C1C2CC3CC1CC(C2)C3NCC4=CC5=C(C=C4)OCO5 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)ADAMANTAN-2-AMINE typically involves the following steps:
Formation of the Adamantyl Intermediate: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction.
Benzodioxole Formation: The benzodioxole moiety can be synthesized via a cyclization reaction involving catechol and formaldehyde.
Coupling Reaction: The final step involves coupling the adamantyl intermediate with the benzodioxole intermediate using a suitable amine coupling reagent under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions could target the amine group.
Substitution: The adamantyl and benzodioxole groups may participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a secondary amine.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Materials Science: Potential use in the development of novel materials due to its rigid adamantyl structure.
Biology
Drug Development: Possible applications in the design of new pharmaceuticals, particularly those targeting neurological pathways.
Medicine
Therapeutics: Investigation into its potential as a therapeutic agent for various diseases.
Industry
Polymer Science: Use in the synthesis of advanced polymers with unique properties.
Wirkmechanismus
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-adamantyl)-N-methylamine: Similar structure but lacks the benzodioxole moiety.
N-(1,3-benzodioxol-5-ylmethyl)amine: Similar structure but lacks the adamantyl group.
Uniqueness
N-(2H-1,3-BENZODIOXOL-5-YLMETHYL)ADAMANTAN-2-AMINE is unique due to the combination of the adamantyl and benzodioxole groups, which may confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
